molecular formula C21H23NO3 B4906810 8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline

8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline

Cat. No.: B4906810
M. Wt: 337.4 g/mol
InChI Key: ZZXGKPJBUZSPQN-UHFFFAOYSA-N
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Description

8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 2-ethylphenol as the primary starting materials.

    Etherification: 2-Ethylphenol undergoes etherification with ethylene oxide to form 2-(2-ethylphenoxy)ethanol.

    Further Etherification: The resulting 2-(2-ethylphenoxy)ethanol is further reacted with ethylene oxide to produce 2-[2-(2-ethylphenoxy)ethoxy]ethanol.

    Final Coupling: The final step involves coupling 2-[2-(2-ethylphenoxy)ethoxy]ethanol with quinoline under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline: Similar structure but with an ethoxy group instead of an ethyl group.

    8-[2-[2-(2-Methylphenoxy)ethoxy]ethoxy]quinoline: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline is unique due to its specific side chain, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

8-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-17-7-3-4-10-19(17)24-15-13-23-14-16-25-20-11-5-8-18-9-6-12-22-21(18)20/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXGKPJBUZSPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCOCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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